molecular formula C15H14FN5S B12248148 2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

Cat. No.: B12248148
M. Wt: 315.4 g/mol
InChI Key: WKKMHZKPWBPJGY-UHFFFAOYSA-N
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Description

2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is an organic compound that features a benzothiazole core linked to a piperazine ring, which is further substituted with a fluoropyrimidine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Piperazine Substitution: The benzothiazole core is then reacted with piperazine under appropriate conditions to form the intermediate compound.

    Fluoropyrimidine Introduction: Finally, the intermediate is reacted with a fluoropyrimidine derivative to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the fluoropyrimidine site.

Scientific Research Applications

2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]aniline: This compound shares the fluoropyrimidine-piperazine structure but differs in the core structure.

    5-Fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one: Another fluoropyrimidine derivative with a different core structure.

Uniqueness

2-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole is unique due to its specific combination of a benzothiazole core with a fluoropyrimidine-substituted piperazine. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H14FN5S

Molecular Weight

315.4 g/mol

IUPAC Name

2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole

InChI

InChI=1S/C15H14FN5S/c16-11-9-17-10-18-14(11)20-5-7-21(8-6-20)15-19-12-3-1-2-4-13(12)22-15/h1-4,9-10H,5-8H2

InChI Key

WKKMHZKPWBPJGY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC=C2F)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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